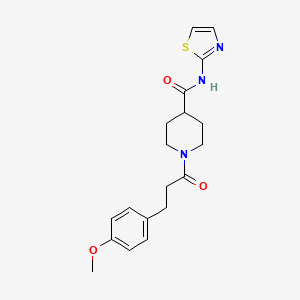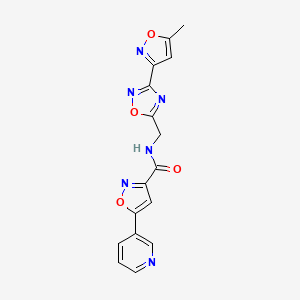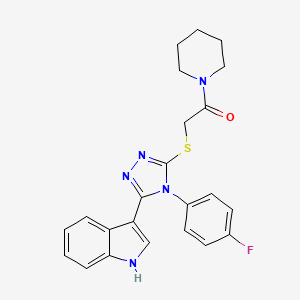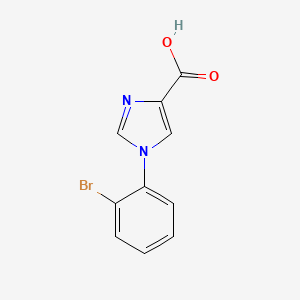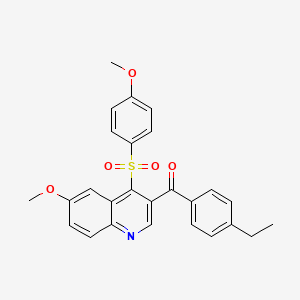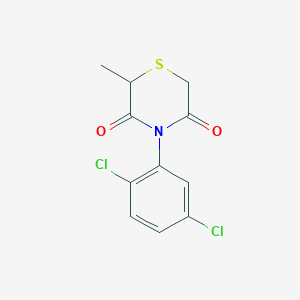
3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
The exact mass of the compound 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypotensive Agents
Quinazoline derivatives have been studied for their potential as hypotensive agents. Compounds with specific substitutions have shown significant activity in relaxing blood vessels, with some demonstrating activity significantly more potent than known drugs, indicating potential applications in developing new treatments for hypertension (Eguchi et al., 1991).
Cytotoxic Activity
Several studies have investigated the cytotoxic activities of quinazoline derivatives against various cancer cell lines. These compounds exhibit potent cytotoxic effects, with some showing IC50 values less than 10 nM, suggesting their potential use in cancer therapy. The structural modification of these compounds can lead to significant improvements in their cytotoxic efficacy (Deady et al., 2003).
Anticancer Agents
Novel quinazolinone derivatives have been synthesized and evaluated for their potential as anticancer agents. These studies indicate that nitrogen-rich heterocyclic compounds, including quinazolinone derivatives, can be modified to design novel pharmaceutically active compounds with significant cytotoxic activity against cancer cell lines, highlighting their application in the development of new anticancer medications (Poorirani et al., 2018).
Herbicide Discovery
Quinazoline derivatives have also been identified as promising candidates in herbicide discovery. Novel pyrazole-quinazoline-2,4-dione hybrids have been designed and shown to exhibit excellent potency against target enzymes in plants, indicating their potential application in developing new herbicides for resistant weed control (He et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 1,2,4-oxadiazole and 2,5-dimethylphenyl groups.", "Starting Materials": [ "2-aminobenzoic acid", "3-ethoxybenzaldehyde", "2,5-dimethylbenzaldehyde", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "ethyl acetate", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-phenylquinazolin-4(3H)-one", "a. Condensation of 2-aminobenzoic acid with 3-ethoxybenzaldehyde in ethanol in the presence of sodium acetate to form 3-ethoxy-2-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one", "b. Reduction of the ethoxy group using hydrazine hydrate in ethanol to form 2-(2-oxo-2-phenylethyl)quinazolin-4(3H)-one", "c. Cyclization of the ketone using phosphorus oxychloride in refluxing acetic anhydride to form 2-phenylquinazolin-4(3H)-one", "Step 2: Synthesis of 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one", "a. Friedel-Crafts acylation of 2-phenylquinazolin-4(3H)-one with 2,5-dimethylbenzaldehyde in the presence of aluminum chloride in ethyl acetate to form 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one", "Step 3: Synthesis of 3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde by the reaction of 3-ethoxybenzaldehyde with hydrazine hydrate and sodium acetate in ethanol", "b. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by the oxidation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde using potassium permanganate in water", "c. Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by the reaction of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with hydrazine hydrate in ethanol", "d. Synthesis of 3-(3-ethoxyphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione by the reaction of 3-(2,5-dimethylphenyl)-2-phenylquinazolin-4(3H)-one with 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of sodium hydroxide in ethanol" ] } | |
CAS-Nummer |
1207026-99-0 |
Produktname |
3-(2,5-dimethylphenyl)-1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C27H24N4O4 |
Molekulargewicht |
468.513 |
IUPAC-Name |
3-(2,5-dimethylphenyl)-1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-4-34-20-9-7-8-19(15-20)25-28-24(35-29-25)16-30-22-11-6-5-10-21(22)26(32)31(27(30)33)23-14-17(2)12-13-18(23)3/h5-15H,4,16H2,1-3H3 |
InChI-Schlüssel |
IQRVEEVSISTUEG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C |
Löslichkeit |
soluble |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



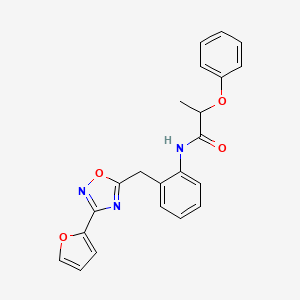
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2860812.png)
![N-(1-cyanocyclopentyl)-2-{4-[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2860813.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2860818.png)

